5-[(2,6-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(2,6-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a 2,6-dichlorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 2,6-dichlorobenzylamine with 1,3-dihydro-2H-benzimidazol-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzylic position of the compound is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-[(2,6-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2,6-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3-dihydro-2H-benzimidazol-2-one: A structurally similar compound with different substituents.
2,6-dichlorobenzylamine: Shares the 2,6-dichlorobenzyl group but lacks the benzimidazole core.
Uniqueness
5-[(2,6-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of the benzimidazole core and the 2,6-dichlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H11Cl2N3O |
---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C14H11Cl2N3O/c15-10-2-1-3-11(16)9(10)7-17-8-4-5-12-13(6-8)19-14(20)18-12/h1-6,17H,7H2,(H2,18,19,20) |
InChI Key |
BHKBSGAIQDULDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=CC3=C(C=C2)NC(=O)N3)Cl |
Origin of Product |
United States |
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